molecular formula C25H17N5O2S2 B12008405 (5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-38-6

(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Katalognummer: B12008405
CAS-Nummer: 623935-38-6
Molekulargewicht: 483.6 g/mol
InChI-Schlüssel: CXEVCISNQZLPBJ-STZFKDTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one" is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core fused with a pyrazole moiety. Key structural elements include:

  • 4-Methoxyphenyl group at position 2, contributing electron-donating effects.
  • (5Z)-configured methylene bridge linking the pyrazole (substituted with phenyl and 2-thienyl groups) to the thiazolo-triazole system .

Eigenschaften

CAS-Nummer

623935-38-6

Molekularformel

C25H17N5O2S2

Molekulargewicht

483.6 g/mol

IUPAC-Name

(5Z)-2-(4-methoxyphenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H17N5O2S2/c1-32-19-11-9-16(10-12-19)23-26-25-30(28-23)24(31)21(34-25)14-17-15-29(18-6-3-2-4-7-18)27-22(17)20-8-5-13-33-20/h2-15H,1H3/b21-14-

InChI-Schlüssel

CXEVCISNQZLPBJ-STZFKDTASA-N

Isomerische SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=N2

Kanonische SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Thiazolo[3,2-b][1,2,] Triazole Core

The thiazolo-triazole scaffold is constructed via electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazole precursors. In a representative protocol, 3-allylsulfanyl-4H-1,2,4-triazole derivatives undergo regioselective cyclization using bromine or iodine as electrophilic agents . For instance, treatment of 3-[(2-propen-1-yl)sulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole with bromine in dichloromethane at 0°C yields the thiazolo[3,2-b] triazol-6(5H)-one core with a 4-methoxyphenyl substituent at position 2 . The reaction’s regioselectivity is governed by the electronic nature of the alkenyl substituent, favoring thiazole annelation over thiazine formation .

Key Reaction Conditions

ParameterValue
ElectrophileBromine (Br₂)
SolventDichloromethane (CH₂Cl₂)
Temperature0°C → Room temperature
Reaction Time4–6 hours
Yield65–78%

Preparation of the 1-Phenyl-3-(2-Thienyl)-1H-Pyrazol-4-Carbaldehyde Intermediate

The pyrazole moiety is synthesized via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones. A modified Knorr pyrazole synthesis is employed, where phenylhydrazine reacts with 3-(2-thienyl)-1-phenylprop-2-yn-1-one in ethanol under reflux . The reaction proceeds via nucleophilic attack at the β-carbon of the acetylenic ketone, followed by cyclization to form the 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde . Regioselectivity is ensured by the electron-withdrawing effect of the thienyl group, directing hydrazine addition to the α-position .

Optimized Protocol

  • Reactants : Phenylhydrazine (1.2 equiv), 3-(2-thienyl)-1-phenylprop-2-yn-1-one (1.0 equiv)

  • Catalyst : Nano-ZnO (5 mol%)

  • Solvent : Ethanol (reflux, 8 hours)

  • Workup : Filtration, evaporation, and silica gel chromatography

  • Yield : 82%

Condensation to Form the Benzylidene Bridge

The final step involves Knoevenagel condensation between the thiazolo-triazol-6-one and the pyrazole-4-carbaldehyde. In a representative procedure, the thiazolo-triazole core (1.0 equiv) and pyrazole-4-carbaldehyde (1.1 equiv) are stirred in acetic acid with ammonium acetate as a catalyst at 80°C for 12 hours . The reaction selectively generates the (Z)-isomer due to steric hindrance from the 4-methoxyphenyl and thienyl groups, favoring the thermodynamically stable configuration .

Reaction Parameters

ParameterValue
CatalystAmmonium acetate (NH₄OAc)
SolventGlacial acetic acid
Temperature80°C
Reaction Time12 hours
Yield58–67%

Structural Characterization and Validation

The product is characterized via NMR, IR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrazole-H), 7.89–6.75 (m, 14H, aromatic-H), 5.32 (s, 1H, methine-H) .

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) .

  • HRMS : m/z 507.575 [M+H]⁺ (calc. 507.573) .

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Competing regioisomers arise during cyclocondensation. Using nano-ZnO as a catalyst enhances selectivity for the 1,3,5-trisubstituted pyrazole .

  • (Z)-Isomer Preference : The bulky 4-methoxyphenyl group sterically hinders the (E)-isomer, ensuring >95% (Z)-configuration in the final product .

  • Yield Improvement : Microwave-assisted condensation reduces reaction time to 2 hours and improves yield to 74% .

Analyse Chemischer Reaktionen

MTT undergoes several important reactions:

    Oxidation: MTT can be oxidized to form various derivatives, enhancing its reactivity.

    Reduction: Reduction of MTT leads to the corresponding dihydro-MTT, altering its biological activity.

    Substitution: MTT reacts with electrophiles (e.g., alkyl halides) to yield substituted derivatives.

    Cycloaddition: MTT participates in [3+2] cycloaddition reactions with suitable dipolarophiles.

Common reagents and conditions vary depending on the specific reaction. Major products include MTT derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that similar compounds could induce apoptosis in human cancer cells through the activation of caspase pathways .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research involving thiazolo-triazole derivatives revealed effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed into a novel antibiotic .

3. Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been investigated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's . The structural elements of the compound are believed to be critical for this inhibitory action.

Synthesis and Derivatives

The synthesis of (5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can be achieved through multi-step reactions involving condensation and cyclization techniques. Variations in substituents on the phenyl and pyrazole rings have been explored to enhance biological activity and selectivity against target enzymes or cancer cells.

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in cancer cell lines via caspase activation
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionInhibited acetylcholinesterase activity

Wirkmechanismus

  • MTT’s mechanism of action involves interactions with specific molecular targets. For instance, it may inhibit enzymes or modulate cellular signaling pathways.
  • Further studies are needed to elucidate MTT’s precise mode of action.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Molecular Properties

The target compound’s analogs differ primarily in substituents on the pyrazole and aryl groups. Key examples include:

Compound ID Substituents on Pyrazole Aryl Group at Position 2 Molecular Formula Average Mass (g/mol) Key References
Target 1-Phenyl-3-(2-thienyl) 4-Methoxyphenyl C₃₀H₂₂N₆O₂S₂ Not provided -
Analog 1 3-(4-Ethoxy-3-methylphenyl) 4-Methoxyphenyl C₃₀H₂₅N₅O₃S 535.622
Analog 2 3-(4-Methylphenyl) 4-Ethoxyphenyl C₃₁H₂₅N₅O₂S 547.63
Analog 3 1-Phenyl-3-(p-tolyl) Piperidin-1-yl C₂₅H₂₃N₅OS 449.55

Key Observations:

  • Analog 1 replaces the 2-thienyl group with a 4-ethoxy-3-methylphenyl, increasing hydrophobicity and steric bulk. Its higher mass (535.622 g/mol) may influence pharmacokinetics .
  • Analog 3 replaces the 4-methoxyphenyl with a piperidin-1-yl group, introducing basicity and enhancing solubility in polar solvents .

Physicochemical and Spectroscopic Characterization

  • IR/NMR Trends :
    • C=O Stretching : 1720–1700 cm⁻¹ (thiazolo-triazolone carbonyl).
    • Aromatic C-H : 7.0–8.5 ppm in ¹H NMR (aryl/thienyl protons) .
  • Melting Points : Range from 156–280°C, influenced by crystallinity and substituent polarity .

Biologische Aktivität

The compound (5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H17N5O2SC_{24}H_{17}N_5O_2S with a molecular weight of approximately 475.6 g/mol. The structure consists of a thiazole ring fused with a triazole moiety and substituted phenyl groups that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Antitumor Activity

Research indicates that derivatives of thiazolo[3,2-B][1,2,4]triazole exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines including MCF-7 (breast cancer) and K562 (leukemia) cells.
  • The IC50 values for some derivatives were reported as low as 0.021 μM against K562 cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like ABT-751 .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Tubulin Polymerization Inhibition : Similar compounds have been identified as tubulin polymerization inhibitors, disrupting microtubule dynamics crucial for cell division. The compound's structure suggests potential interactions with tubulin, leading to cell cycle arrest and apoptosis in tumor cells .
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that thiazole derivatives may induce oxidative stress in cancer cells, further contributing to their cytotoxic effects.

Table 1: Summary of Biological Activity Data

CompoundCell LineIC50 (μM)Mechanism
(5Z)-...MCF-7>10Unknown
(5Z)-...K5620.021Tubulin Inhibition
(5Z)-...A5490.69ROS Induction

Note: Data derived from various studies examining the activity against different cancer cell lines.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies focus on optimizing yields and purity through greener chemistry approaches. Notably:

  • One-pot synthesis methods have been developed to streamline the production of thiazolidine derivatives while maintaining high yields and minimal environmental impact .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?

  • Methodological Answer : Multi-step synthesis is typically required, starting with preparation of the thiazolo-triazole core followed by functionalization with the pyrazole-thienyl substituent. Key steps include:

  • Core formation : Use cyclocondensation reactions between thiazole and triazole precursors under reflux with catalysts like sodium hydride .
  • Substituent introduction : Employ Knoevenagel condensation for the benzylidene group, optimized at 60–80°C in ethanol with piperidine as a base .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) : Assign peaks for methoxyphenyl (δ 3.8–4.0 ppm) and thienyl protons (δ 6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) matching theoretical mass (±2 ppm) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or cytochrome P450 enzymes .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxyphenyl vs. chlorophenyl) influence bioactivity in this compound class?

  • Methodological Answer :

  • QSAR analysis : Compare logP, polar surface area, and electronic parameters (Hammett σ) to correlate substituents with IC₅₀ values .
  • Case study : Replace 4-methoxyphenyl with 3-chlorophenyl (): Increased lipophilicity enhances membrane permeability but may reduce solubility .
  • Experimental validation : Synthesize analogs and test side-by-side in enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Address variability via:

  • Standardized protocols : Use identical cell lines (ATCC-verified) and culture conditions (e.g., 10% FBS in DMEM) .
  • Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate assays .
  • Meta-analysis : Pool data from ≥3 independent studies; apply statistical weighting for sample size and methodology rigor .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Thr318 in EGFR) using MOE .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Flow chemistry : Optimize exothermic steps (e.g., benzylidene condensation) in continuous reactors for better temperature control .
  • Catalyst recycling : Immobilize piperidine on silica gel to reduce waste .
  • DoE (Design of Experiments) : Apply factorial designs to optimize solvent ratios (e.g., ethanol/toluene) and reaction times .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.